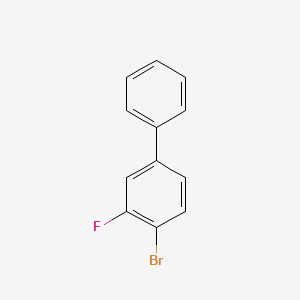
4-Bromo-3-fluorobiphenyl
Descripción general
Descripción
4-Bromo-3-fluorobiphenyl is an organic compound with the molecular formula C12H8BrF. It is a derivative of biphenyl, where one hydrogen atom on each of the benzene rings is substituted by a bromine and a fluorine atom, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-3-fluorobiphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-bromoiodobenzene and 3-fluorophenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound often involves similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-fluorobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The biphenyl core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the biphenyl core.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-3-fluorobiphenyl.
Aplicaciones Científicas De Investigación
4-Bromo-3-fluorobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluorobiphenyl involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to different substrates. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-4’-fluorobiphenyl: Similar structure but with different substitution pattern.
4-Fluorobiphenyl: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-fluorobiphenyl: Another isomer with different substitution positions.
Uniqueness
4-Bromo-3-fluorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various synthetic and research applications, where precise control over reactivity and interactions is required.
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVXXQNLMJMOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


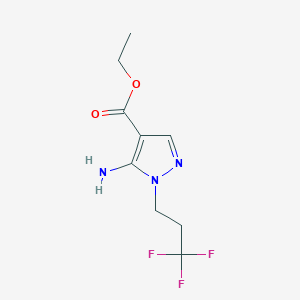
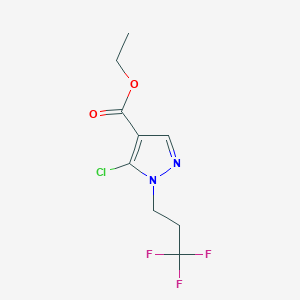
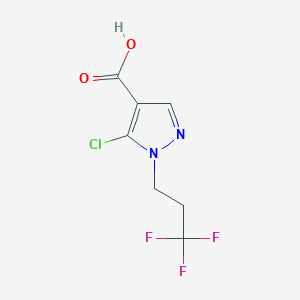
![2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8045082.png)
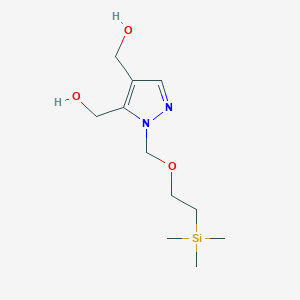
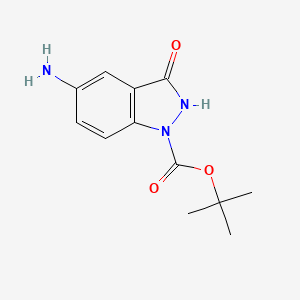
![3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8045096.png)

![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-one](/img/structure/B8045138.png)
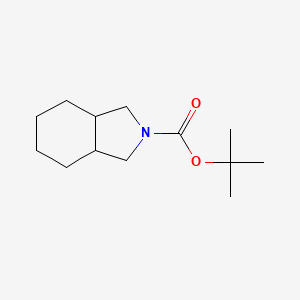
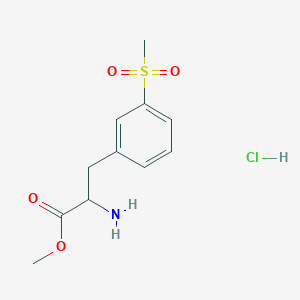
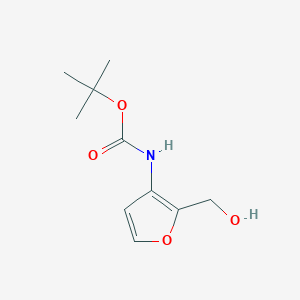
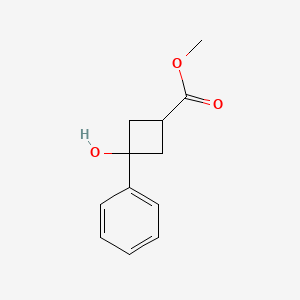
![8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B8045175.png)
